[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone
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Overview
Description
[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone is a chemical compound with the molecular formula C4H10ClNO3S2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone involves several steps. One common method includes the reaction of diethylamine with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by other nucleophiles such as amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and other cellular processes .
Comparison with Similar Compounds
[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone can be compared with other similar compounds such as (chlorosulfonyl)iminomethyl-lambda6-sulfanone. While both compounds share the chlorosulfonyl imino group, their differing alkyl groups result in variations in their reactivity and applications. (chlorosulfonyl)iminomethyl-lambda6-sulfanone, for example, may exhibit different solubility and stability properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists alike.
Properties
IUPAC Name |
N-[diethyl(oxo)-λ6-sulfanylidene]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO3S2/c1-3-10(7,4-2)6-11(5,8)9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKHMSJDKLFSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=NS(=O)(=O)Cl)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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